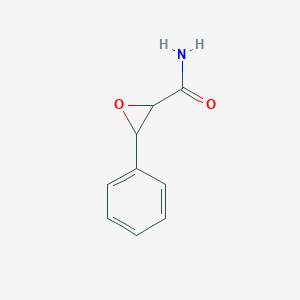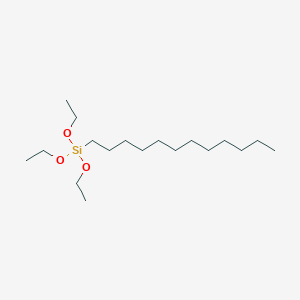
Hydrocinnamamide, 2,3-epoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrocinnamamide, 2,3-epoxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of cinnamic acid and has a unique structure that makes it suitable for a wide range of research studies.
Mécanisme D'action
The mechanism of action of hydrocinnamamide, 2,3-epoxy- is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, and their inhibition can lead to a reduction in inflammation.
Effets Biochimiques Et Physiologiques
Hydrocinnamamide, 2,3-epoxy- has been shown to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. It has also been shown to have antioxidant properties, which can help to reduce oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of hydrocinnamamide, 2,3-epoxy- is its relatively simple synthesis method, which makes it suitable for large-scale production. It is also relatively stable, making it easy to handle and store. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain research studies.
Orientations Futures
There are several future directions for the research of hydrocinnamamide, 2,3-epoxy-. One potential direction is the development of new drugs based on this compound, particularly for the treatment of inflammatory and oxidative stress-related diseases. Another direction is the exploration of its potential applications in the synthesis of new materials, such as polymers and resins. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, hydrocinnamamide, 2,3-epoxy- is a chemical compound that has a wide range of scientific research applications. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory, analgesic, and antioxidant properties. Although there are limitations to its use in certain research studies, there are several future directions for the research of this compound, including the development of new drugs and the exploration of its potential applications in the synthesis of new materials.
Méthodes De Synthèse
The synthesis of hydrocinnamamide, 2,3-epoxy- involves the reaction of cinnamic acid with epichlorohydrin in the presence of a base catalyst. This process results in the formation of a white crystalline solid that can be purified through recrystallization. The yield of this synthesis method is relatively high, making it suitable for large-scale production.
Applications De Recherche Scientifique
Hydrocinnamamide, 2,3-epoxy- has a wide range of scientific research applications, including its use as a starting material for the synthesis of other compounds. This compound has been used in the development of new drugs, such as antitumor agents and anti-inflammatory drugs. It has also been used in the synthesis of polymers and resins, which have applications in various industrial fields.
Propriétés
IUPAC Name |
3-phenyloxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVCRRFNDGFWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrocinnamamide, 2,3-epoxy- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)



![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)